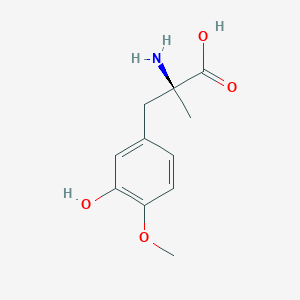
4,4'-Dicyanobenzophenone-2,3,5,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dicyanobenzophenone-2,3,5,6-d4 is a deuterated derivative of the organic compound 4,4’-Dicyanobenzophenone. This compound is commonly used as a photoinitiator in the production of polymers. The deuterated version, 4,4’-Dicyanobenzophenone-2,3,5,6-d4, is used as a reference standard in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to help identify and quantify the presence of the original compound in a sample .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves the introduction of deuterium atoms into the parent compound, 4,4’-Dicyanobenzophenone. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dicyanobenzophenone-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of substituted benzophenone derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-Dicyanobenzophenone-2,3,5,6-d4 has several scientific research applications, including:
Biology: Employed in studies involving the interaction of photoinitiators with biological molecules.
Medicine: Investigated for its potential use in drug development and as a tool in pharmacological studies.
Wirkmechanismus
The mechanism of action of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves its role as a photoinitiator. When exposed to light, the compound absorbs photons and undergoes a photochemical reaction that generates reactive species. These reactive species can initiate polymerization reactions, leading to the formation of polymers. The molecular targets and pathways involved in this process include the interaction of the compound with monomers and the subsequent formation of polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dicyanobenzophenone: The non-deuterated parent compound used as a photoinitiator.
4,4’-Dihydroxybenzophenone: Another benzophenone derivative with different functional groups and applications.
Uniqueness
4,4’-Dicyanobenzophenone-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful as a reference standard in analytical techniques. The deuterium atoms provide distinct signals in NMR spectroscopy, allowing for precise identification and quantification of the compound in complex mixtures .
Eigenschaften
Molekularformel |
C15H8N2O |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-(4-cyanobenzoyl)-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C15H8N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H/i1D,2D,5D,6D |
InChI-Schlüssel |
UKOXPTLWNQHMJV-NMRLXUNGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C2=CC=C(C=C2)C#N)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)







![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)

![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
